Phenol-Formaldehyde Aniline Phenol-Formaldehyde Aniline
Brand Name: Vulcanchem
CAS No.: 24937-74-4
VCID: VC14211800
InChI: InChI=1S/C6H7N.C6H6O.CH2O/c2*7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1-5,7H;1H2
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

Phenol-Formaldehyde Aniline

CAS No.: 24937-74-4

Cat. No.: VC14211800

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Phenol-Formaldehyde Aniline - 24937-74-4

Specification

CAS No. 24937-74-4
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name aniline;formaldehyde;phenol
Standard InChI InChI=1S/C6H7N.C6H6O.CH2O/c2*7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1-5,7H;1H2
Standard InChI Key FNYYWLDEYHKLEG-UHFFFAOYSA-N
Canonical SMILES C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

Phenol-formaldehyde aniline is a copolymer comprising phenol, formaldehyde, and aniline units. Its molecular formula, C₁₃H₁₅NO₂, reflects a stoichiometric ratio derived from the condensation of these monomers. The structure features a cross-linked network formed via methylene (–CH₂–) bridges between phenolic rings and aniline groups, as evidenced by its SMILES notation: C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O . The InChIKey FNYYWLDEYHKLEG-UHFFFAOYSA-N further confirms the integration of all three components .

Structural Analysis

X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are critical for elucidating its amorphous-crystalline hybrid structure. FTIR spectra typically show:

  • 3420–3350 cm⁻¹: Absence of primary amine (–NH₂) peaks, indicating reaction between aniline and formaldehyde .

  • 1600–1500 cm⁻¹: Aromatic C=C stretching vibrations .

  • 1252 cm⁻¹: Phenolic C–O stretching .

  • 819 cm⁻¹: C–H bending in aromatic rings .

The absence of free –NH₂ groups confirms complete incorporation of aniline into the polymer matrix .

Synthesis and Reaction Mechanisms

Conventional Synthesis

The resin is synthesized via a base-catalyzed polycondensation reaction:

  • Methylolation: Formaldehyde reacts with phenol and aniline to form methylol derivatives.

  • Cross-linking: Methylol groups undergo dehydration to form methylene bridges.

Typical conditions include a phenol:formaldehyde:aniline molar ratio of 1:1.5:0.5, reacted at 80–90°C for 3–4 hours under alkaline conditions (pH 9–10) .

Table 1: Optimized Synthesis Parameters

ParameterValue/Range
Temperature80–90°C
Reaction Time3–4 hours
CatalystNaOH (pH 9–10)
Phenol:Formaldehyde1:1.5
Aniline Substitution20–30 wt%

Modified Synthesis Routes

Recent studies explore sustainable alternatives:

  • Lignin Substitution: Up to 50% phenol replacement with lignin reduces formaldehyde emissions by 20% while maintaining adhesive strength .

  • Tannin Integration: Condensed tannins enhance cross-linking density, improving compressive strength by 15% .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 280°C, with three weight-loss stages:

  • 30–150°C: Evaporation of residual solvents (5–7% mass loss).

  • 280–400°C: Degradation of methylene bridges and aromatic rings (45–50% loss).

  • >400°C: Carbonization of residual char (30–35% residue) .

Mechanical Performance

The resin exhibits a tensile strength of 85–95 MPa and flexural strength of 120–130 MPa, comparable to conventional PF resins . Aniline incorporation improves electrical conductivity (10⁻⁶–10⁻⁵ S/cm) due to conjugated π-electrons in the aromatic amine structure .

Table 2: Comparative Properties of PF Aniline vs. Standard PF Resin

PropertyPF AnilineStandard PF Resin
Tensile Strength (MPa)85–9570–80
Flexural Strength (MPa)120–130100–110
Thermal Decomposition280°C250°C
Electrical Conductivity10⁻⁶–10⁻⁵ S/cmInsulating

Functional Applications

Adhesives and Composites

Phenol-formaldehyde aniline resins are widely used in wood adhesives, exhibiting bond strengths of 10–12 MPa, meeting ASTM D5751 standards . In carbon-fiber composites, they enhance interfacial adhesion, increasing flexural modulus by 20% compared to epoxy matrices .

Environmental Remediation

Functionalization with pyrazole groups enables heavy metal adsorption. A recent study demonstrated 96% removal of Cr(VI) ions within 60 minutes, with a capacity of 0.872 mmol/g . The material retains 83% efficiency after 20 regeneration cycles, making it viable for wastewater treatment .

Recent Advances and Future Directions

Bio-Based Modifications

  • Cardanol Blending: Substituting 20% phenol with cardanol improves flexibility, reducing brittleness by 30% .

  • Furfural Cross-Linking: Replacing formaldehyde with furfural lowers VOC emissions by 40% while maintaining thermal stability .

Nanocomposite Integration

Incorporating organoclays (e.g., montmorillonite) enhances barrier properties, reducing water absorption by 50% in composite foams .

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